Morpholin-4-yl(pyridin-3-yl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Morpholin-4-yl(pyridin-3-yl)acetonitrile involves multiple steps, including bromination, dehydration, and cyclization processes. Kumar et al. (2007) detailed an efficient synthesis route yielding potent antimicrobials by utilizing bromination of 3-acetylpyridine followed by dehydration of a diol with subsequent cyclization, achieving an overall yield of 36% (Kumar, Sadashiva, & Rangappa, 2007). Another approach involves reacting acetylenic ketones with cyanothioacetamide in the presence of morpholine to yield 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles, showcasing the adaptability of morpholine in facilitating nucleophilic substitution reactions (Buryi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to Morpholin-4-yl(pyridin-3-yl)acetonitrile has been studied using various spectroscopic techniques. Horton et al. (2012) discussed the chair conformation of the morpholine ring and the dihedral angle between the pyrrole and pyridine rings in a similar compound, indicating the presence of hydrogen bonds and weak π-π stacking interactions that consolidate the molecular packing (Horton et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving Morpholin-4-yl(pyridin-3-yl)acetonitrile derivatives often result in the formation of biologically active compounds. Lei et al. (2017) developed a green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, showcasing the compound's utility in inhibiting tumor necrosis factor alpha and nitric oxide (Lei et al., 2017). Additionally, reactions of selected 3-bromoisothiazole-5-carbonitriles with morpholine result in 3-amino-substituted derivatives, illustrating the compound's reactivity and potential for derivatization (Kalogirou & Koutentis, 2014).
Scientific Research Applications
“Morpholin-4-yl(pyridin-3-yl)acetonitrile” is a specialty product for proteomics research . While specific applications are not readily available in the sources I have access to, this compound is known to have potential in various scientific studies . Here are some related compounds and their potential applications:
- 2-(morpholin-4-yl)-2-(pyridin-3-yl)acetonitrile : This compound is similar to “Morpholin-4-yl(pyridin-3-yl)acetonitrile”. It’s used in proteomics research, contributing to advancements across multiple fields .
- 2- { [2- (Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile : This compound is a versatile chemical compound with vast research applications. It offers immense potential in various scientific studies.
- morpholin-4-yl(pyridin-3-yl)acetic acid : This compound, while different, is related to “Morpholin-4-yl(pyridin-3-yl)acetonitrile”. It’s used in various scientific studies .
- 1-MORPHOLIN-4-YL-2-PYRIDIN-3-YL-ETHANETHIONE : This compound is used in various scientific studies .
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-yl-2-pyridin-3-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-8-11(10-2-1-3-13-9-10)14-4-6-15-7-5-14/h1-3,9,11H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXNZFATUMWBHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307545 | |
Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Morpholin-4-yl(pyridin-3-yl)acetonitrile | |
CAS RN |
36740-09-7 | |
Record name | 36740-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Morpholin-4-yl)(pyridin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40307545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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